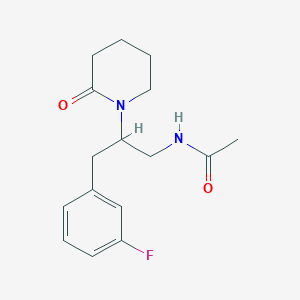

![molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5](/img/structure/B2469190.png)

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

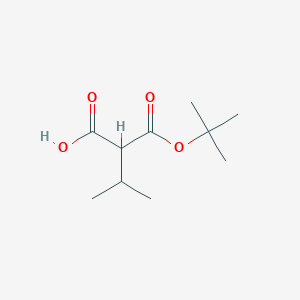

“4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid” is a chemical compound with the molecular formula C15H14N2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for producing N-butyryl-4-amino-3-methyl-methyl benzoate involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and reacting the bromide obtained therefrom with carbon monoxide and methanol in the presence of a palladium catalyst . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H14N2O3 . The InChI code for this compound is 1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) .Applications De Recherche Scientifique

Catalysis and Reaction Acceleration

The palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate is known to be accelerated by the addition of both aniline and a carboxylic acid. The use of anthranilic acid, combining acidic and amino functions in the same molecule, shows higher activity compared to simple benzoic acid, indicating the potential of benzoic acid derivatives in catalytic processes (Gasperini et al., 2003).

OLED Device Enhancement

4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA) was synthesized to facilitate hole-injection in Organic Light Emitting Diodes (OLED). It was applied to form self-assembled monolayers (SAM) on indium tin oxide (ITO) anodes to align energy levels at the interface between organic semiconductor material and inorganic anode in OLED devices. The modified surface exhibited improved turn-on voltages and enhanced diode current compared to bare ITO substrates, indicating its potential in improving OLED device performance (Havare et al., 2011).

Azo Dye Characterization

The structures of several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, were confirmed using spectroscopic techniques. These compounds showed acid–base dissociation and azo–hydrazone tautomerism in solution, with the extent of individual equilibria dependent on solvent composition and/or pH. This study provides insights into the properties and behavior of azo compounds in different environments (Baul et al., 2009).

Charge Transfer and Fluorescence Studies

4-(N-phenylamino)benzoic acid (PhABA) exhibited strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicating the intramolecular charge transfer (ICT) character of the emissive state. The study aids in understanding the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is crucial for developing fluorescent materials and devices (Ma et al., 2003).

Propriétés

IUPAC Name |

4-methyl-3-(phenylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAOKROQZOTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)